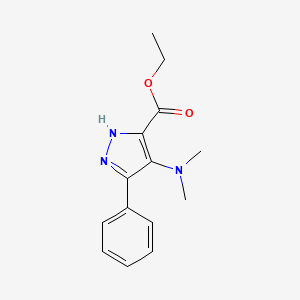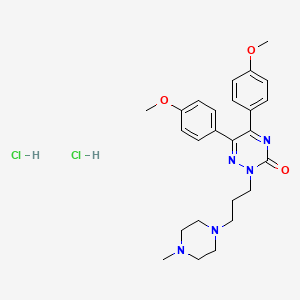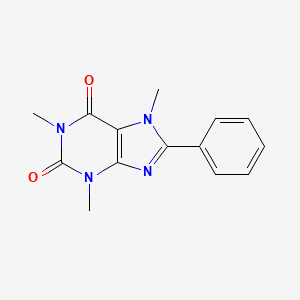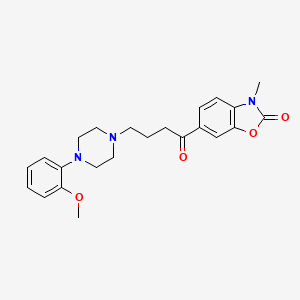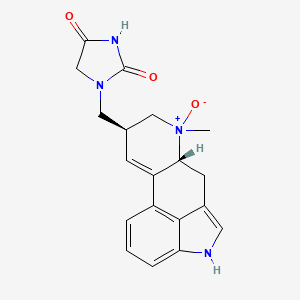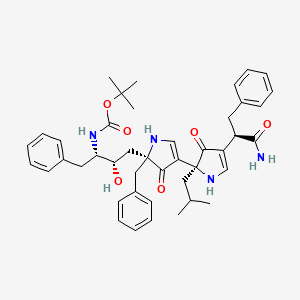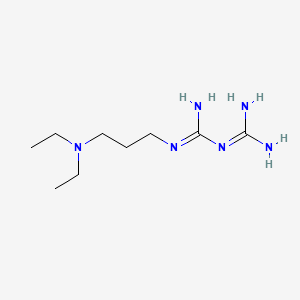
1-(3-(Diethylamino)propyl)biguanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Diethylamino)propyl)biguanide is a chemical compound with the molecular formula C9H22N6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biguanide moiety linked to a diethylamino propyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Diethylamino)propyl)biguanide typically involves the reaction of diethylamine with cyanoguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous stirring to maintain uniform reaction conditions. The final product is purified through distillation and recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Diethylamino)propyl)biguanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; conducted in the presence of a base or catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1-(3-(Diethylamino)propyl)biguanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(3-(Diethylamino)propyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets mitochondrial respiratory complex I, leading to inhibition of mitochondrial respiration.
Pathways Involved: The inhibition of complex I results in energy stress and activation of compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK).
Comparación Con Compuestos Similares
1-(3-(Diethylamino)propyl)biguanide can be compared with other biguanides, such as:
Metformin: Widely used as an anti-hyperglycemic agent.
Phenformin: Known for its potent anti-diabetic effects but with higher toxicity.
Proguanil: Used as an antimalarial drug.
Uniqueness: this compound is unique due to its specific structural features that allow it to interact with mitochondrial complex I and other molecular targets, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
45160-29-0 |
|---|---|
Fórmula molecular |
C9H22N6 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-[3-(diethylamino)propyl]guanidine |
InChI |
InChI=1S/C9H22N6/c1-3-15(4-2)7-5-6-13-9(12)14-8(10)11/h3-7H2,1-2H3,(H6,10,11,12,13,14) |
Clave InChI |
SARCHYUZLAKKFI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN=C(N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


